molecular formula C10H14N4O2 B1379627 N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide CAS No. 1594751-17-3

N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B1379627
CAS No.: 1594751-17-3
M. Wt: 222.24 g/mol
InChI Key: ZLDUQTODRFVSOS-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and an oxadiazole moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the cyclopropyl and pyrrolidine groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-5-(pyrrolidin-2-yl)pyridin-2-amine: This compound shares structural similarities but differs in the presence of a pyridine ring instead of an oxadiazole ring.

    Cyclopropyl-[5-(1-propyl-pyrrolidin-2-yl)-pyridin-2-yl]-amine: Another structurally related compound with a pyridine ring and a propyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-9(12-6-3-4-6)8-13-10(16-14-8)7-2-1-5-11-7/h6-7,11H,1-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDUQTODRFVSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=NO2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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